Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)-
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Overview
Description
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound is characterized by its unique structure, which includes a benzoyl group, a pyrrolo-pyridine moiety, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents used in these reactions include benzoyl chloride, pyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl and pyrrolo-pyridine groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. This compound may be investigated for its potential use as a drug candidate for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Benzoyl compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with the benzoyl group.
Pyrrolo-pyridine compounds: Compounds like pyrrolo[2,3-b]pyridine-3-carboxylic acid share the pyrrolo-pyridine moiety.
Uniqueness
What sets Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
CAS No. |
357262-66-9 |
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Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[(2S)-4-benzoyl-2-methylpiperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C21H20N4O3/c1-14-13-24(20(27)15-6-3-2-4-7-15)10-11-25(14)21(28)18(26)17-12-23-19-16(17)8-5-9-22-19/h2-9,12,14H,10-11,13H2,1H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
CCGWWGUXCYXFJW-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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